molecular formula C17H12BrN3O3 B6581588 N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide CAS No. 1207057-55-3

N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide

Cat. No. B6581588
CAS RN: 1207057-55-3
M. Wt: 386.2 g/mol
InChI Key: ARHPFIMPKPLXKX-UHFFFAOYSA-N
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Description

N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide (NBP) is an organic compound that is widely used in scientific research due to its numerous applications and advantages. NBP is a derivative of pyridine, which is an aromatic heterocyclic compound, and is a carboxamide, which is an amide with a carboxyl group. NBP is a colorless solid with a molar mass of 467.35 g/mol, and has a boiling point of 437.7 °C.

Scientific Research Applications

Furan carboxamides, including N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, have garnered attention due to their diverse pharmacological activities. These compounds offer promise in areas such as antitumor, antifungal, antimicrobial, anticancer, and antidiabetic research . In this analysis, we explore the unique applications of this compound.

Synthesis and Structure

N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide (1) is synthesized from the reaction of 5-bromofuran-2-carboxylic acid and isoniazid using 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents. The yield of this colorless solid is approximately 83% .

Molecular Docking and COX-2 Inhibition

Molecular docking studies have revealed that compound (1) exhibits good binding affinity to cyclooxygenase-2 (COX-2) protein (PDB ID: 5IKR). This suggests its potential as a COX-2 inhibitor. Further structure optimization and in-depth research are warranted to explore its therapeutic applications .

properties

IUPAC Name

N-[2-[(5-bromofuran-2-carbonyl)amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-15-9-8-14(24-15)17(23)21-12-6-2-1-5-11(12)20-16(22)13-7-3-4-10-19-13/h1-10H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHPFIMPKPLXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-bromofuran-2-carboxamido)phenyl)picolinamide

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